ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids. This compound exhibits a wide spectrum of biological activities and is of significant interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved using the Biginelli reaction as the key step. This reaction involves the acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . The reaction conditions typically include the use of hydrochloric acid as the catalyst and ethanol as the solvent.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the inhibition of specific molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses and inflammation . Additionally, it may exert its effects through the inhibition of ER stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 2,4-dimethyl-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
What sets ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate apart from similar compounds is its unique structural features, which contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
Ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the class of tetrahydropyrimidines and exhibits a wide range of pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C26H28N4O4 with a molecular weight of 460.5 g/mol. The structural characteristics include a tetrahydropyrimidine core substituted with various functional groups that enhance its biological activity.
Property | Value |
---|---|
Molecular Formula | C26H28N4O4 |
Molecular Weight | 460.5 g/mol |
IUPAC Name | This compound |
Melting Point | Not specified |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that it can inhibit the proliferation of several cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.
Case Study:
In vitro studies demonstrated that the compound had an IC50 value of approximately 6.2 μM against colon carcinoma HCT-116 cells, indicating potent cytotoxic effects. Additionally, it showed activity against human breast cancer T47D cells with IC50 values of 43.4 μM and 27.3 μM for different derivatives .
Antioxidant Properties
Ethyl 6-methyl-2-oxo compounds have also been evaluated for their antioxidant activities. The presence of multiple functional groups in the structure contributes to free radical scavenging capabilities.
Research Findings:
A study reported that derivatives of this compound displayed high antioxidant activity as assessed by DPPH radical scavenging assays. The results suggest potential applications in preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound has been explored for its ability to inhibit key metabolic enzymes, including acetylcholinesterase (AChE). This property is particularly relevant for developing treatments for neurodegenerative disorders.
Findings:
Inhibition studies revealed that certain derivatives effectively inhibited AChE with IC50 values comparable to established inhibitors used in clinical settings .
Mechanistic Insights
The mechanisms underlying the biological activities of ethyl 6-methyl-2-oxo compounds are multifaceted:
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Cell Cycle Arrest: It has been shown to induce G0/G1 phase arrest in various cancer cell lines, thereby inhibiting cell proliferation.
- Antioxidant Activity: The ability to scavenge free radicals is attributed to the electron-donating capacity of hydroxyl groups present in the structure.
Properties
Molecular Formula |
C26H28N4O4 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
ethyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C26H28N4O4/c1-5-33-25(31)22-17(4)27-26(32)28-24(22)21-15-30(19-9-7-6-8-10-19)29-23(21)18-11-13-20(14-12-18)34-16(2)3/h6-16,24H,5H2,1-4H3,(H2,27,28,32) |
InChI Key |
MZAKDEPVUYZZLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC=C(C=C3)OC(C)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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